molecular formula C22H22N6O7S2 B13396053 Ceftazidime Impurity A

Ceftazidime Impurity A

Cat. No.: B13396053
M. Wt: 546.6 g/mol
InChI Key: LRKHKETXQNDOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-2-Ceftazidime is a derivative of ceftazidime, a third-generation cephalosporin antibiotic. Cephalosporins are a class of beta-lactam antibiotics that inhibit bacterial cell wall synthesis, making them effective against a broad spectrum of bacterial infections. Delta-2-Ceftazidime, like its parent compound, is particularly noted for its activity against Gram-negative bacteria, including Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delta-2-Ceftazidime involves the modification of the ceftazidime molecule. The process typically includes the following steps:

    Starting Material: The synthesis begins with 7-aminocephalosporanic acid, a core structure for cephalosporins.

    Acylation: The amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent to introduce the desired side chain.

    Cyclization: The acylated intermediate undergoes cyclization to form the beta-lactam ring, a crucial feature of cephalosporins.

    Oxime Formation:

    Final Modifications: Additional chemical modifications are made to achieve the delta-2 isomer of ceftazidime.

Industrial Production Methods: Industrial production of delta-2-Ceftazidime follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Delta-2-Ceftazidime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Delta-2-Ceftazidime has a wide range of scientific research applications:

Mechanism of Action

Delta-2-Ceftazidime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and death. The compound’s unique structure allows it to evade certain beta-lactamases, enzymes produced by bacteria to resist beta-lactam antibiotics .

Comparison with Similar Compounds

Uniqueness: Delta-2-Ceftazidime is unique due to its specific modifications, which enhance its stability and activity against resistant bacterial strains. Its ability to evade certain beta-lactamases makes it a valuable compound in the fight against antibiotic-resistant infections .

Biological Activity

Ceftazidime is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against Gram-negative bacteria. However, the biological activity of its impurities, particularly Ceftazidime Impurity A, has garnered attention due to potential implications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its structural characteristics, toxicity profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a structural variant of Ceftazidime, which can influence its biological activity. The compound features modifications in its side chains that may affect its interaction with biological systems. Understanding these structural differences is crucial for predicting its pharmacological effects.

Biological Activity

  • Antimicrobial Activity :
    • Ceftazidime exhibits strong bactericidal properties by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer essential for bacterial integrity .
    • While specific data on the antimicrobial efficacy of this compound is limited, it is hypothesized that the impurity may retain some activity against certain bacterial strains due to its structural similarities to Ceftazidime.
  • Toxicity Profiles :
    • In silico models have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime and its impurities .
    • This compound has been linked to potential neurotoxic and genotoxic effects. The presence of specific functional groups in the impurity may contribute to these adverse effects, as evidenced by structure-activity relationship studies .
    • In zebrafish embryo toxicity tests, related impurities have shown teratogenic effects at various concentrations, indicating that similar outcomes could be expected with Impurity A .

The mechanisms through which this compound exerts its biological effects are primarily through:

  • Inhibition of Cell Wall Synthesis : Like other β-lactams, it interferes with the final stages of peptidoglycan synthesis by binding to PBPs .
  • Potential Toxic Mechanisms : The compound may exhibit toxicity through DNA binding interactions or by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Case Study 1: Toxicity Assessment

A study investigated the toxicity of various cephalosporin impurities using zebrafish embryos as a model organism. The findings indicated that impurities similar to Ceftazidime exhibited significant developmental malformations and neurotoxic effects at concentrations as low as 46.6 mmol/L . This suggests that this compound may pose similar risks.

Case Study 2: Environmental Impact

Research on the environmental degradation of Ceftazidime highlighted the compound's stability in aquatic environments without biotic degradation. Approximately 92.70% removal was observed after algal treatment over a specified period, indicating persistence in ecosystems . This raises concerns regarding the environmental impact of both Ceftazidime and its impurities.

Data Table: Comparison of Biological Activities

PropertyCeftazidimeThis compound
Antimicrobial EfficacyBroad spectrum against Gram-negative bacteriaHypothetical retention of activity
NeurotoxicityLowPotentially neurotoxic
GenotoxicityMinimalPossible
Teratogenic EffectsYes (at high doses)Likely similar effects
Environmental StabilityHighHigh

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKHKETXQNDOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.